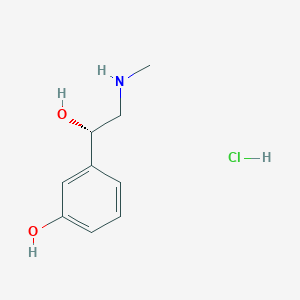

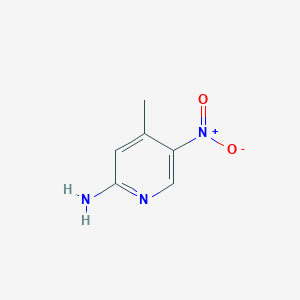

2-Amino-4-methyl-5-nitropyridine

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

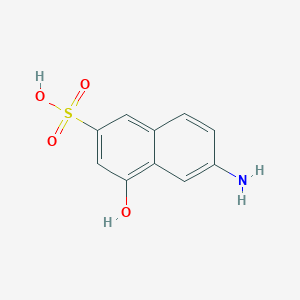

The molecular and crystal structures of 2-Amino-4-methyl-5-nitropyridine have been extensively studied. For instance, Bryndal et al. (2012) determined the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine, revealing the stabilization of these structures by N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound vary widely, including its use in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These reactions underscore the compound's versatility in forming complexes with varied chemical and electrochemical properties (Fallahpour et al., 1999).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been the subject of various studies, focusing on their vibrational, electronic, and thermodynamic properties. Velraj et al. (2015) discussed the optimized molecular structures, vibrational wavenumbers, and other properties, highlighting the compound's stability and reactivity through molecular electrostatic potential maps and HOMO-LUMO energies (Velraj et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity in substitution reactions and its role in the formation of non-linear optical materials. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various 2-substituted pyridines, demonstrating the compound's reactivity and utility in organic synthesis (Bakke & Sletvold, 2003).

Scientific Research Applications

Designing Noncentrosymmetric Crystals : A study highlighted the potential of 2-amino-5-nitropyridine in designing noncentrosymmetric crystals, which could be useful in biosensors and drug delivery (Fur et al., 1996).

Biotransformation in Pharmaceutical Industries : Cunninghamella elegans' biotransformation of 2-amino-4-methyl-3-nitropyridine was studied, indicating potential applications in the pharmaceutical and biotechnological industries (Tully et al., 2012).

Drug and Pharmaceutical Design : Quantum chemical studies of 2-amino-3-methyl-5-nitropyridine provide insights into its energetics and molecular structure, aiding in new drug design (Sivaprakash et al., 2019).

Proton Transfer Studies : The study of 2-butylamino-6-methyl-4-nitropyridine N-oxide revealed ultrafast proton transfer, contributing to the understanding of dynamic molecular processes (Poór et al., 2006).

Non-Linear Optical Properties : 2-Amino-5-nitropyridinium halides were shown to have herringbone motifs favorable for quadratic non-linear optical properties, with varied secondharmonic generation responses (Pécaut et al., 1993).

Crystal Structure Analysis : The molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine were examined, providing insights into their layered arrangements and potential applications (Bryndal et al., 2012).

Tautomerism Studies : Research on the tautomerism of 5-nitro-2-anilinopyridine and related heterocycles contributed to the understanding of amino tautomers, relevant for chemical reactivity studies (Hirota et al., 1980).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound affects therespiratory system .

Biochemical Pathways

It’s known that the compound is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .

Result of Action

The compound is known to be used in the preparation of matrix mixtures for peptide analysis , suggesting it may have applications in biochemical research.

Action Environment

The action, efficacy, and stability of 2-Amino-4-methyl-5-nitropyridine can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, away from oxidizing agents, and in a tightly closed container in a dry and well-ventilated place . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBNZYMXKTQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287770 | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21901-40-6 | |

| Record name | 21901-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Amino-4-methyl-5-nitropyridine considered advantageous over acidic matrices in MALDI analysis of certain biomolecules?

A1: this compound belongs to a class of basic matrices that allows for the analysis of acid-sensitive biomolecules using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Traditional acidic matrices may degrade or alter the properties of such sensitive molecules. This advantage extends the applicability of MALDI to a broader range of biomolecules. []

Q2: What specific challenges in analyzing oligonucleotides using MALDI-MS are addressed by 2-Amino-5-nitropyridine?

A2: While this compound shows promise with small proteins, 2-Amino-5-nitropyridine demonstrates effectiveness in analyzing oligonucleotides, specifically mixed-base sequences under 20 nucleotides and thymidine homopolymers. This suggests that basic matrices like 2-Amino-5-nitropyridine can overcome some limitations associated with oligonucleotide analysis even when using acidic matrices. []

Q3: How does the pH of the matrix solution impact the analysis of non-covalently bound protein complexes in MALDI-MS?

A3: Research suggests that the pH of the matrix solution does not directly correlate with the ability of a matrix to analyze non-covalently bound protein complexes. While this compound allows for sample preparation at a neutral pH of 7.1, it only yielded mass spectra of protein subunits. In contrast, 3-hydroxypicolinic acid, enabling a slightly acidic pH of 3.8, successfully facilitated the detection of intact non-covalent complexes for specific proteins. []

Q4: What makes this compound a suitable component in ionic liquid matrices for direct tissue analysis using MALDI imaging?

A4: When combined with α-Cyano-4-hydroxycinnamic acid, this compound forms an ionic liquid matrix that exhibits several advantageous properties for direct tissue analysis in MALDI imaging. These include enhanced spectral quality, improved crystallization on tissues, extended analysis duration due to vacuum stability, increased resistance to laser irradiation, and higher ionic yields in negative mode, enabling more comprehensive tissue profiling. []

Q5: How does the choice of solvent system influence the quality of MALDI-TOF mass spectra obtained from microorganisms when using this compound as a matrix?

A5: Studies show that using a binary matrix combination of [2-(4-hydroxyphenylazo)]-benzoic acid and 2-mercaptobenzothiol (1:1) alongside a specific solvent system significantly improves MALDI-TOF mass spectra quality for microorganisms. The optimal solvent mixture consists of 17% formic acid, 33% isopropyl alcohol, and 50% water, suggesting a synergistic effect between the solvent and matrix for enhanced microorganism analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

![Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate](/img/structure/B42820.png)

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)